3-Nitro-4-(phenylamino)benzonitrile
Overview
Description
Scientific Research Applications
3-Nitro-4-(phenylamino)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Nitro-4-(phenylamino)benzonitrile typically involves the nitration of 4-aminobenzonitrile. One common method includes the reaction of 4-aminobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylamino)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride in the presence of hydrochloric acid or iron and acetic acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group activates the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions
Reducing Agents: Stannous chloride, iron, and acetic acid are commonly used for the reduction of the nitro group.
Nitrating Agents: Nitric acid and sulfuric acid are used for the nitration of 4-aminobenzonitrile.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 4-(phenylamino)benzonitrile.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzonitrile: Similar in structure but lacks the phenylamino group.
4-Anilino-3-nitrobenzonitrile: Another name for 3-Nitro-4-(phenylamino)benzonitrile.
3-Nitrobenzonitrile: Lacks the phenylamino group and has different reactivity.
Uniqueness
This compound is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-anilino-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBPFGUGQALQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389457 | |
Record name | 3-Nitro-4-(phenylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-23-1 | |
Record name | 3-Nitro-4-(phenylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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